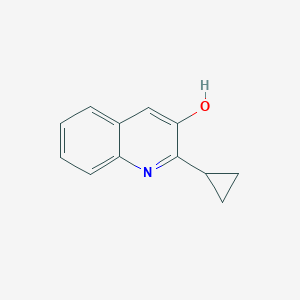

2-Cyclopropylquinolin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

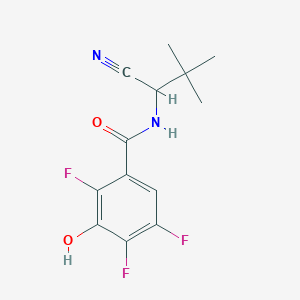

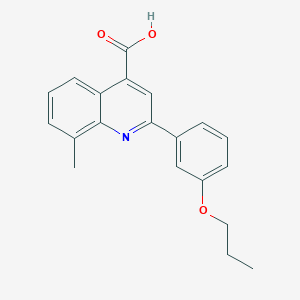

“2-Cyclopropylquinolin-3-ol” is a chemical compound with the CAS Number: 2118069-87-5 . It has a molecular weight of 185.23 and its IUPAC name is this compound . The physical form of this compound is a powder .

Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 185.23 . The InChI code provides information about its molecular structure . For a more detailed analysis of its physical and chemical properties, techniques such as Raman spectroscopy, Fourier transform infrared spectroscopy, ultraviolet-visible spectroscopy, X-ray photoelectron spectroscopy, diffuse reflectance infrared Fourier transform spectroscopy, X-ray diffraction, and nuclear magnetic resonance could be used .

Aplicaciones Científicas De Investigación

Biocatalytic Applications

Chiral 2-substituted tetrahydroquinolines, including compounds like 2-Cyclopropylquinolin-3-ol, are invaluable as building blocks for certain pharmaceutical agents. Research has expanded the biocatalytic repertoire of bacterial cyclohexylamine oxidase to include the synthesis of these compounds with high enantiomeric excess, demonstrating their potential in producing key enantiomers for pharmaceutical development (Yao et al., 2018).

Organometallic Complexes and Anticancer Activity

Organometallic gold(III) complexes resembling tetrahydroisoquinoline structures have shown promise as chemotherapeutic drugs due to their ability to induce both apoptosis and autophagic death in cancer cells, including A549 cells. These complexes exhibit lower toxicity and better anticancer activity compared to cisplatin, suggesting their potential as novel anticancer agents (Huang et al., 2018).

Synthesis and Chemical Reactivity

Research on the synthesis of 1,2-dihydroquinolines through gold-catalyzed intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols highlights the versatility of these compounds in organic synthesis. This method provides a pathway to bioactive tetrahydroquinoline alkaloids, including angustureine, demonstrating the broad utility of this compound derivatives in synthesizing complex heterocyclic compounds (Kothandaraman et al., 2009).

Molecular Docking Studies

In the context of COVID-19 research, quinoline-based compounds have been identified as potential inhibitors of SARS-CoV-2 main protease (3CLpro) and RNA-dependent RNA polymerase (RdRp) through in silico analysis. These findings underscore the relevance of quinoline derivatives in the search for effective treatments for emerging viral diseases (Alexpandi et al., 2020).

Antioxidant Properties

The synthesis and characterization of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives have highlighted their potential antioxidant activity. These compounds have been evaluated for their ability to scavenge free radicals and reduce oxidative stress, indicating their potential therapeutic applications in conditions associated with oxidative damage (Baba et al., 2019).

Safety and Hazards

The safety information for “2-Cyclopropylquinolin-3-ol” includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Direcciones Futuras

While specific future directions for “2-Cyclopropylquinolin-3-ol” are not available in the search results, the field of synthetic chemistry, which includes the synthesis of compounds like “this compound”, faces many challenges and opportunities. These include achieving higher selectivity and efficiency, developing environmentally benign processes, and harnessing sustainable energy . Additionally, the rapid development of new technologies, the growing chemical products market, and recent knowledge about the health effects of exposure to chemicals at the early stages of life require joint action by the scientific community, national authorities, and other stakeholders to facilitate the development and enforcement of preventive measures .

Mecanismo De Acción

Target of Action

It’s known that quinoline derivatives show selectivity in binding to the estrogen receptor β (er β) . ER β plays a crucial role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues .

Mode of Action

Quinoline derivatives are known for their diverse biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .

Biochemical Pathways

Quinoline and its derivatives are known to exhibit a broad spectrum of bioactivities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its ADME processes .

Result of Action

Quinoline derivatives are known for their diverse biological activities, suggesting that they may have multiple cellular and molecular effects .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action and stability of chemical compounds .

Propiedades

IUPAC Name |

2-cyclopropylquinolin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-11-7-9-3-1-2-4-10(9)13-12(11)8-5-6-8/h1-4,7-8,14H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLIXXEDMXVWOIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2934158.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2934164.png)

![2-({1-[(3-bromopyridin-2-yl)oxy]-2-methylpropan-2-yl}amino)-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2934168.png)

![N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2934171.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide](/img/structure/B2934174.png)

![1-{2-[(3-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2934175.png)

![N-cyclohexyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2934176.png)